molecular formula C11H9N3S B1297966 2-Thiophen-2-yl-1H-benzoimidazol-5-ylamine CAS No. 51759-47-8

2-Thiophen-2-yl-1H-benzoimidazol-5-ylamine

Cat. No. B1297966
CAS RN: 51759-47-8
M. Wt: 215.28 g/mol
InChI Key: ODERBZFANUDJQA-UHFFFAOYSA-N
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Description

The compound "2-Thiophen-2-yl-1H-benzoimidazol-5-ylamine" is a derivative of benzimidazole, which is a heterocyclic aromatic organic compound. This compound is closely related to benzimidazole derivatives that have been synthesized and studied for various properties and applications, including electrochemical synthesis, microwave-assisted synthesis, and their potential use as antihypertensive agents .

Synthesis Analysis

The synthesis of benzimidazole derivatives can be achieved through various methods. For instance, the electrochemical synthesis method has been used to create disulfides of benzothiazole and oxazole derivatives . Another approach is the microwave-assisted synthesis, which has been employed to produce novel thiophene-benzothiazole derivative azomethine and amine compounds with high yields . Additionally, the Weidenhagen reaction followed by N-methylation has been utilized to synthesize 1-methyl-2-(thiophen-3-yl)-1H-benzimidazole, which is structurally similar to the compound of interest .

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives can be characterized using various spectroscopic techniques such as FTIR, 1H and 13C NMR, and X-ray diffraction studies. For example, the crystal structure of a related compound, 2-(thiophen-2-yl)-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)ethenyl]benzamide, was determined using X-ray diffraction, revealing the presence of hydrogen bonds and π-π interactions that stabilize the crystal structure . Similarly, the structure of 1-methyl-2-(thiophen-3-yl)-1H-benzimidazole was confirmed by quantum chemical calculations .

Chemical Reactions Analysis

Benzimidazole derivatives can undergo various electrophilic substitution reactions, such as nitration, bromination, sulfonation, formylation, and acylation . The specific reaction conditions can influence the site of substitution on the benzimidazole or thiophene rings. For example, formylation and acylation in polyphosphoric acid can lead to mixtures of 2- and 5-substituted isomers at the thiophene ring .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives can be influenced by their molecular structure and substituents. The solvent effects on UV-Vis absorption behaviors of thiophene-benzothiazole derivatives have been examined, showing that solvent polarity can significantly affect electronic absorption . Theoretical calculations such as DFT/B3LYP/6-311G(2d,p) can predict various properties, including intramolecular hydrogen bonding, NMR chemical shift values, UV-Vis spectroscopic parameters, and HOMO-LUMO energies . Additionally, some benzimidazole derivatives have been found to exhibit significant antihypertensive activity, which is a valuable property for pharmaceutical applications .

Scientific Research Applications

Antihypertensive Activity

2-Thiophen-2-yl-1H-benzoimidazol-5-ylamine derivatives have been synthesized and evaluated for their antihypertensive activity. These compounds were found to produce a potent hypertensive effect, confirmed through various spectroscopic techniques and antihypertensive screening methods (Manik Sharma, D. Kohli, & Smita Sharma, 2010).

Antimicrobial and Genotoxic Properties

These derivatives have also been investigated for their antimicrobial and genotoxic properties. Their structure has been characterized by spectroscopic methods, and they have shown promise in antimicrobial applications (S. Benvenuti et al., 1997).

Development of Thiazole Heterocycles

A family of thiazole heterocycles, including 2-Thiophen-2-yl-1H-benzoimidazol-5-ylamine, has been synthesized for antimicrobial applications. The chemical structures of these compounds were confirmed by IR, 1H NMR, and Mass spectral data (R. Mekala, Ravinder Reddy Danda, & Hemalatha Gadegoni, 2013).

Photoluminescent Properties

These derivatives have been used in the study of photoluminescent properties of novel dinuclear Eu3+ complexes. This research contributes to understanding the influence of these compounds on the photoluminescent properties of such complexes (Si Zhen-jun, 2011).

Electroluminescent Materials

They have potential applications in the development of electroluminescent materials. Research in this area focuses on creating compounds with desirable photophysical characteristics for use in electronic displays and lighting (Y. Su et al., 2002).

properties

IUPAC Name

2-thiophen-2-yl-3H-benzimidazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3S/c12-7-3-4-8-9(6-7)14-11(13-8)10-2-1-5-15-10/h1-6H,12H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODERBZFANUDJQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NC3=C(N2)C=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60354091
Record name 2-Thiophen-2-yl-1H-benzoimidazol-5-ylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60354091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Thiophen-2-yl-1H-benzoimidazol-5-ylamine

CAS RN

51759-47-8
Record name 2-Thiophen-2-yl-1H-benzoimidazol-5-ylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60354091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
L Li, G Liu, Z Wang, Y Yuan, C Zhang… - Journal of …, 2004 - ACS Publications
An efficient solution-phase parallel synthesis of multisubstituted 5-aminobenzimidazoles is described. The two fluorine atoms of 1,5-difluoro-2,4-dinitrobenzene (DFDNB) are …
Number of citations: 39 pubs.acs.org

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